molecular formula C11H13NO2 B8049665 7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane

7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B8049665
M. Wt: 191.23 g/mol
InChI Key: CPINVKYVAZMCNX-UHFFFAOYSA-N
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Description

7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring or a four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of spirocyclic compound synthesis can be applied. These methods typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reactions: These reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the phenyl group.

    7-Amino-5-thia-2-azaspiro[3.4]octane: This compound includes a sulfur atom and an amino group, providing different chemical properties.

Uniqueness

7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane is unique due to its phenyl group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

7-phenyl-2,5-dioxa-8-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-4-9(5-3-1)10-6-14-11(12-10)7-13-8-11/h1-5,10,12H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPINVKYVAZMCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2(O1)COC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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